molecular formula C7H8O2S B14729606 4-(Methylsulfanyl)benzene-1,3-diol CAS No. 5633-60-3

4-(Methylsulfanyl)benzene-1,3-diol

Cat. No.: B14729606
CAS No.: 5633-60-3
M. Wt: 156.20 g/mol
InChI Key: VRJUCLNAXCXIHS-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)benzene-1,3-diol is a phenolic derivative characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3 and a methylsulfanyl (-SCH₃) group at position 2. This compound is structurally significant due to the electron-donating properties of the hydroxyl and methylsulfanyl groups, which influence its reactivity, solubility, and biological activity.

Properties

CAS No.

5633-60-3

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

4-methylsulfanylbenzene-1,3-diol

InChI

InChI=1S/C7H8O2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3

InChI Key

VRJUCLNAXCXIHS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the reaction of resorcinol with methylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with the methylsulfanyl group.

Another method involves the use of benzyne intermediates. In this approach, resorcinol is treated with a strong base such as sodium hydride in the presence of dimethyl sulfoxide (DMSO) to generate the benzyne intermediate. The intermediate then reacts with methylthiol to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur-containing derivatives. Reducing agents such as sodium borohydride are commonly used.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(Methylsulfanyl)benzene-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can modulate its reactivity and binding affinity. These interactions can influence the compound’s biological activity, including its antimicrobial and antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Thio-Substituted Derivatives ():
Five 4-(substituted thio)benzene-1,3-diol derivatives (7a–7e) were synthesized with varying substituents (phenyl, p-tolyl, pentyl, 4-fluorophenyl). Key differences include:

Compound Substituent Physical State Melting Point (°C) Notable NMR Features
7a Phenylthio Pale yellow solid 110–111 Distinct aromatic H signals
7b p-Tolylthio Pale brown solid 88–89 Additional methyl group shifts
7c Pentylthio Pale yellow liquid N/A Aliphatic H signals in NMR
7d 4-Fluorophenylthio White solid 104–105 Fluorine-induced deshielding

Bioactive Thiadiazole Derivatives ()

Compounds C1 (methyl-thiadiazole) and C7 (heptyl-thiadiazole) exhibit pH- and solvent-dependent fluorescence:

  • C1: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows dual fluorescence bands in DMSO due to molecular aggregation, while methanol solutions exhibit a single band .
  • C7 : The heptyl chain in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol increases hydrophobicity, altering aggregation behavior compared to C1 .

Comparison : Unlike these thiadiazole derivatives, 4-(Methylsulfanyl)benzene-1,3-diol lacks a heterocyclic ring, which may reduce fluorescence complexity but improve metabolic stability.

Antimicrobial Azo Derivatives ()

Azo compounds like 4h and 4i (diazenyl-substituted derivatives) demonstrated potent activity against S. aureus and L. monocytogenes at low concentrations . For example:

  • 4h : 4-((4-Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol inhibited 100% of Gram-positive bacteria at 3× lower concentrations than lead compounds .

Comparison : The methylsulfanyl group may lack the broad-spectrum antibacterial efficacy of azo linkages but could offer reduced toxicity due to simpler metabolic pathways.

Enzyme Inhibitors ()

  • CBED: 4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol acts as a dual XO/NLRP3 inhibitor, showing hypouricemic effects .
  • Indazole Derivatives : Bulky substituents (e.g., trifluoromethyl, benzyl) in 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol enhance receptor binding affinity (e.g., estrogen receptors) .

Comparison : The methylsulfanyl group’s moderate size and electron-rich nature may balance receptor affinity and metabolic clearance compared to halogenated or bulky substituents.

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